molecular formula C13H7Cl2FO B3025071 3,4-Dichloro-3'-fluorobenzophenone CAS No. 951885-82-8

3,4-Dichloro-3'-fluorobenzophenone

Cat. No.: B3025071
CAS No.: 951885-82-8
M. Wt: 269.09 g/mol
InChI Key: MJADLEZEPKBNPE-UHFFFAOYSA-N
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Description

3,4-Dichloro-3’-fluorobenzophenone is a chemical compound with the molecular formula C13H7Cl2FO and a molecular weight of 269.1 . It has gained significant attention in the scientific community due to its properties and potential applications in different fields.


Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-3’-fluorobenzophenone consists of a benzophenone backbone with chlorine atoms at the 3 and 4 positions and a fluorine atom at the 3’ position . More detailed structural analysis would require additional resources such as crystallographic data or computational modeling.

Scientific Research Applications

  • Polymer Synthesis and Characterization :

    • 3,4-Dichloro-3'-fluorobenzophenone has been utilized in the synthesis of new multiblock copolymers for potential use in proton exchange membranes. These polymers exhibit flexible, transparent film properties, differing from high molecular weight rigid rod homopolymers (Ghassemi, Ndip, & McGrath, 2004).
    • It has also been involved in the synthesis and characterization of high-performance polymers with excellent thermal properties, indicating potential applications in engineering plastics and membrane materials (Xiao et al., 2003).
  • Chemical and Spectral Analysis :

    • The compound has been used in quantum chemical studies focusing on molecular geometry and chemical reactivity. For instance, its derivatives have been analyzed using spectral analysis and quantum chemical studies to understand their structural and reactivity properties (Satheeshkumar et al., 2017).
    • Vibrational assignments and thermodynamic properties of derivatives like 2-chloro-4-fluorobenzophenone have been explored using density functional theory (DFT) calculations, providing insights into their molecular structures (Chaitanya et al., 2011).
  • Biochemical Research and Fluorogenic Applications :

    • In biochemical research, this compound derivatives have been used to investigate transformation pathways in phenol degradation, revealing insights into anaerobic microbial processes (Genthner, Townsend, & Chapman, 1989).
    • Derivatives of this compound have been employed as fluorogenic reporters for copper-free click ligations in biological studies, demonstrating their utility in sensitive real-time detection in bioconjugation and chemical reactivity (Favre et al., 2018).
  • Material Science and Electronic Applications :

    • In material science, its derivatives have been utilized in the synthesis of polymers with potential applications in optical waveguides, highlighting its role in the development of advanced materials with optical properties (Ohno, Takata, & Endo, 1995).
    • The compound has been used in the development of highly conductive materials for organic solar cells, indicating its role in renewable energy technologies (Tan et al., 2016).

Future Directions

The future directions for research and applications of 3,4-Dichloro-3’-fluorobenzophenone are not specified in the searched resources. Given its unique structure, it could potentially be used in the synthesis of various organic compounds or studied for its physical and chemical properties .

Properties

IUPAC Name

(3,4-dichlorophenyl)-(3-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO/c14-11-5-4-9(7-12(11)15)13(17)8-2-1-3-10(16)6-8/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJADLEZEPKBNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701250594
Record name (3,4-Dichlorophenyl)(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-82-8
Record name (3,4-Dichlorophenyl)(3-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dichlorophenyl)(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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